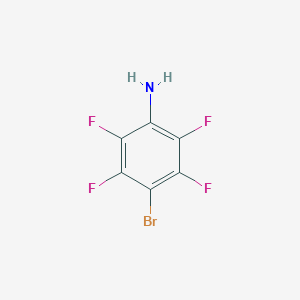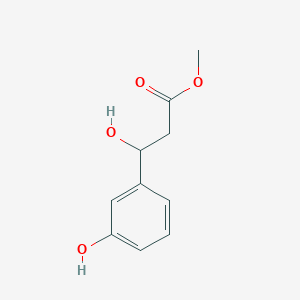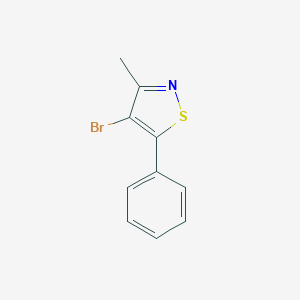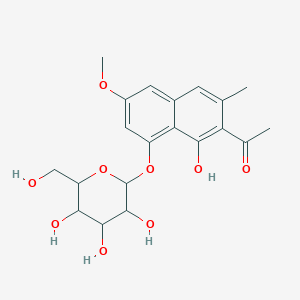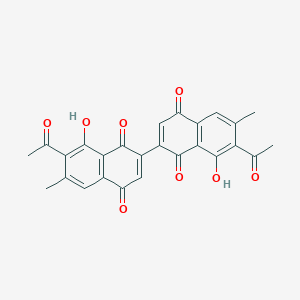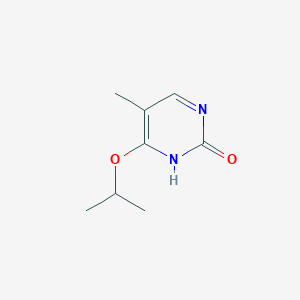
4-Isopropylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylthymine is a modified nucleoside that has gained attention in recent years due to its potential use in scientific research. It is a modified version of thymine, one of the four nucleobases that make up DNA. This modification involves adding an isopropyl group to the nitrogen atom at position 4 of the thymine molecule.
Mécanisme D'action
The mechanism of action of 4-isopropylthymine is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. This results in a decrease in the amount of thymidine available for DNA replication and repair, leading to DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-isopropylthymine are not fully understood. However, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. This suggests that it may have a more targeted effect on cancer cells compared to traditional chemotherapy drugs, which can also damage normal cells. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-isopropylthymine in lab experiments include its potential as a selective cancer therapy and its ability to improve the accuracy of DNA sequencing. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 4-isopropylthymine include further investigation into its mechanism of action, potential side effects, and efficacy as a cancer therapy. Additionally, research could focus on developing new DNA sequencing technologies that incorporate 4-isopropylthymine to improve accuracy.
Méthodes De Synthèse
The synthesis of 4-isopropylthymine can be achieved through various methods. One common method involves the reaction of thymine with isopropyl iodide in the presence of a base such as potassium carbonate. This results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group. Another method involves the reaction of thymine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. This also results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group.
Applications De Recherche Scientifique
4-Isopropylthymine has potential applications in scientific research. It has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for cancer therapy. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication. This makes it a potential candidate for improving the accuracy of DNA sequencing technologies.
Propriétés
Numéro CAS |
132806-16-7 |
|---|---|
Nom du produit |
4-Isopropylthymine |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-methyl-6-propan-2-yloxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-7-6(3)4-9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) |
Clé InChI |
YBYVXYISNOTBAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)OC(C)C |
SMILES canonique |
CC1=C(NC(=O)N=C1)OC(C)C |
Autres numéros CAS |
132806-16-7 |
Synonymes |
4-isopropylthymine O(4)-isopropylthymine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




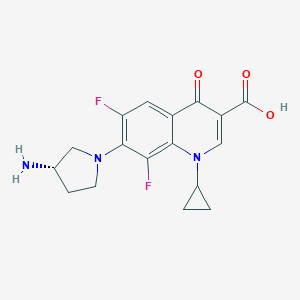
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
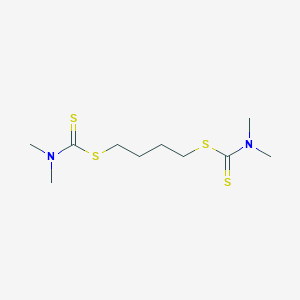
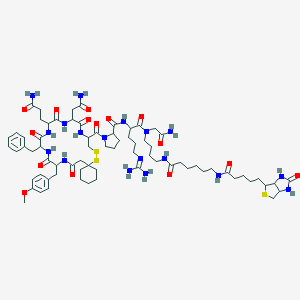
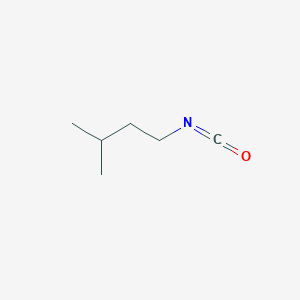
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
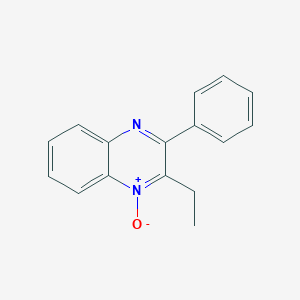
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
